methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate
CAS No.: 144239-67-8
Cat. No.: VC0115567
Molecular Formula: C7H10N2O4
Molecular Weight: 186.167
* For research use only. Not for human or veterinary use.
![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate - 144239-67-8](/images/no_structure.jpg)
Specification
CAS No. | 144239-67-8 |
---|---|
Molecular Formula | C7H10N2O4 |
Molecular Weight | 186.167 |
IUPAC Name | methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate |
Standard InChI | InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m1/s1 |
Standard InChI Key | FNJRVMKCXNKPKH-SCSAIBSYSA-N |
SMILES | COC(=O)CC1C(=O)NCC(=O)N1 |
Introduction
Structural Characteristics and Chemical Properties
Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate features a piperazine ring with two carbonyl groups at positions 3 and 6, creating a dioxopiperazine core structure. The compound has an R-configuration at the 2-position of the piperazine ring, with an acetate side chain terminated by a methyl ester group. While specific data for this exact compound is limited in the provided search results, we can infer properties based on structurally similar compounds.
The compound is structurally related to (R)-2-(3,6-dioxopiperazin-2-yl)acetic acid, which has a molecular weight of 172.14 g/mol as reported in the literature . The methyl ester derivative would have a slightly higher molecular weight due to the additional methyl group. The compound likely exists as a white to off-white crystalline solid at room temperature, based on the physical characteristics of similar piperazinedione derivatives.
Molecular Properties
Based on structural analysis and comparison with related compounds, the following molecular properties can be estimated:
Property | Value | Notes |
---|---|---|
Molecular Formula | C₇H₁₀N₂O₄ | Based on structure analysis |
Molecular Weight | ~186.17 g/mol | Calculated from molecular formula |
IUPAC Name | Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate | Systematic nomenclature |
Stereochemistry | R configuration at C-2 | As indicated in the name |
Functional Groups | Dioxopiperazine ring, methyl ester | Key structural features |
Synthesis Methods
Dieckmann Cyclization Approach
One potential synthetic route to methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate would involve a Dieckmann analogous cyclization, similar to that described for related piperazinedione compounds. According to the literature, piperazinediones with acetate side chains can undergo cyclization to form bridged structures . This approach could be modified to synthesize the target compound by using appropriate starting materials with the desired stereochemistry.
The first approach to synthesizing related compounds "made use of a Dieckmann analogous cyclization of piperazinediones 18 and 19 with an acetate side chain leading to bicyclic" structures . This synthetic strategy could potentially be adapted for the preparation of methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate by using appropriate chiral starting materials to ensure the correct stereochemistry at the 2-position.
Alternative Synthetic Routes
An alternative synthetic pathway might involve starting with (R)-2-(3,6-dioxopiperazin-2-yl)acetic acid and performing a methylation reaction to convert the carboxylic acid group to a methyl ester. This approach would maintain the stereochemistry at the 2-position of the piperazine ring, ensuring the correct configuration in the final product.
The synthesis could also potentially follow a multi-step procedure involving:
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Preparation of a suitably protected amino acid derivative
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Formation of the piperazinedione ring structure
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Installation of the acetate side chain
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Methylation of the carboxylic acid group
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Deprotection steps as needed
Structure-Activity Relationships
Comparison with Similar Compounds
The target compound shares structural similarities with several related compounds identified in the literature:
These structural relationships suggest that modifications to the ester group and the stereochemistry at the 2-position can produce a family of related compounds with potentially different biological activities.
Analytical Technique | Information Provided |
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Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemical analysis |
Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern |
Infrared Spectroscopy (IR) | Functional group identification (ester, amide carbonyls) |
X-ray Crystallography | Absolute configuration, three-dimensional structure |
Chiral HPLC | Enantiomeric purity determination |
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